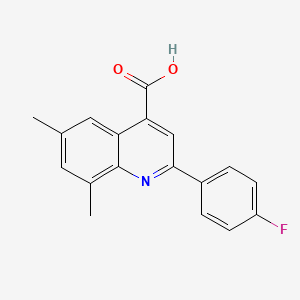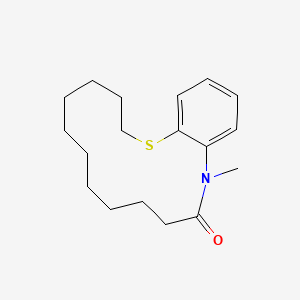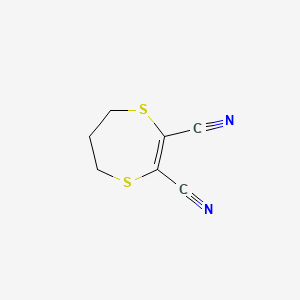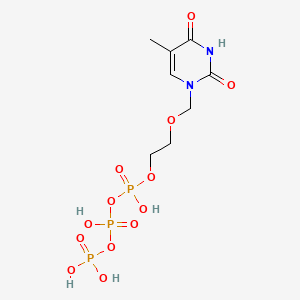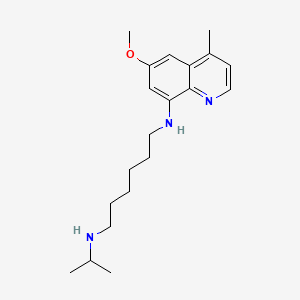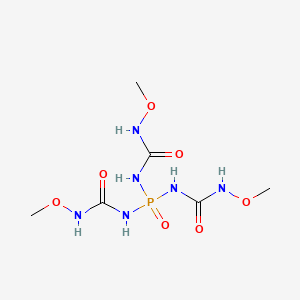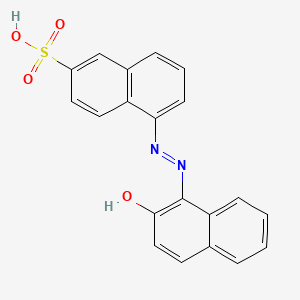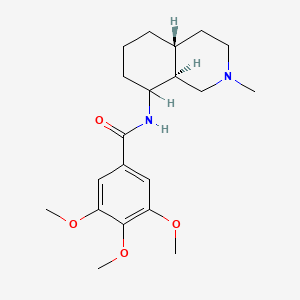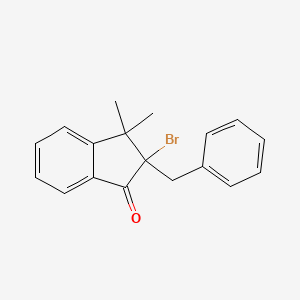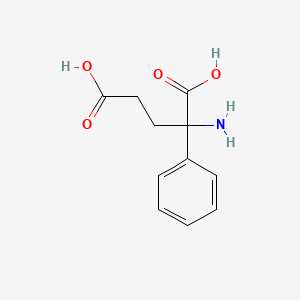
2-Phenylglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylglutamic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the second carbon of the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylglutamic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with diethyl oxalate to form a diester intermediate, which is then hydrolyzed to yield this compound. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium glutamicum can be genetically modified to enhance the production of glutamic acid derivatives, including this compound. The fermentation process is optimized by adjusting the nutrient composition, pH, temperature, and incubation period to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylglutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylpyruvic acid, while reduction can produce 2-phenylglutamine .
Applications De Recherche Scientifique
2-Phenylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of biodegradable polymers and as a component in drug delivery systems .
Mécanisme D'action
The mechanism of action of 2-Phenylglutamic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at glutamate receptors, influencing neurotransmission and synaptic plasticity. Additionally, it may modulate the activity of enzymes involved in amino acid metabolism, thereby affecting cellular processes such as energy production and signal transduction .
Comparaison Avec Des Composés Similaires
Phenylacetic acid: A precursor in the synthesis of 2-Phenylglutamic acid.
Glutamic acid: The parent compound from which this compound is derived.
2-Phenylglutaric anhydride: A related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a glutamic acid backbone, which imparts distinct chemical and biological properties. Its ability to interact with glutamate receptors and participate in various metabolic pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
57746-24-4 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-amino-2-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16,7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)(H,15,16) |
Clé InChI |
TVAXADNCKRAXSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


